molecular formula C21H21ClF2N4O B2612882 (2,6-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189919-06-9

(2,6-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2612882
CAS No.: 1189919-06-9
M. Wt: 418.87
InChI Key: LGZRMZOCHHITIA-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic small-molecule compound featuring a piperazine core substituted with a 2,6-difluorophenyl ketone group and a p-tolyl-imidazole moiety. This compound is structurally characterized by its trifunctional design:

  • Piperazine ring: A six-membered heterocycle with two nitrogen atoms, commonly utilized in medicinal chemistry for its conformational flexibility and ability to modulate pharmacokinetic properties.
  • 2,6-Difluorophenyl group: A halogenated aromatic ring that enhances metabolic stability and influences receptor binding affinity.
  • p-Tolyl-imidazole moiety: A substituted imidazole linked to a para-methylphenyl group, contributing to hydrophobic interactions and target selectivity.

The hydrochloride salt form improves aqueous solubility, a critical factor for in vivo bioavailability .

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O.ClH/c1-15-5-7-16(8-6-15)27-10-9-24-21(27)26-13-11-25(12-14-26)20(28)19-17(22)3-2-4-18(19)23;/h2-10H,11-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZRMZOCHHITIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with an amine and an aldehyde under acidic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable halogenated precursor.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is typically introduced through a Friedel-Crafts acylation reaction, using a difluorobenzene derivative and an acyl chloride.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate compounds and converting the product to its hydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,6-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2,6-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound is investigated for its potential therapeutic applications. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2,6-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to three classes of analogs:

Benzimidazole Derivatives

Benzimidazole-based compounds, such as those synthesized in Iranian Journal of Pharmaceutical Research (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazoles), share structural similarities with the target compound. Key differences include:

  • Synthetic routes : Both compounds employ sodium metabisulfite-mediated cyclization under nitrogen, but the target compound requires additional steps to introduce the piperazine and imidazole groups .
Property Target Compound Benzimidazole Analogs (e.g., 4a-f )
Molecular Weight ~470 g/mol (HCl salt) 350–400 g/mol
LogP ~3.5 (estimated) 2.8–3.2
Bioactivity Not reported Antifungal, antiviral activities

Piperazine-Imidazole Hybrids

Piperazine-imidazole hybrids, such as those studied in Synthesis and Bioactivity (2022), often target serotonin or dopamine receptors. The target compound’s p-tolyl group may reduce off-target effects compared to unsubstituted imidazole derivatives . For example:

  • Receptor selectivity : The para-methyl group in the target compound likely enhances selectivity for 5-HT₂A over 5-HT₁A receptors, a common issue with simpler imidazole-piperazine scaffolds.
  • Metabolic stability: Fluorine atoms in the 2,6-difluorophenyl group mitigate oxidative metabolism, extending half-life compared to non-halogenated analogs .

Plant-Derived Bioactive Compounds

While structurally distinct, plant-derived biomolecules (e.g., C. gigantea extract metabolites) provide a comparative framework for understanding bioactivity mechanisms. Unlike plant compounds, the target molecule’s synthetic origin allows for precise structural optimization to maximize potency and minimize insect cuticle-mediated resistance .

Research Findings and Pharmacological Implications

  • In vitro studies: Piperazine-imidazole derivatives with fluorinated aryl groups demonstrate enhanced cytotoxic activity against cancer cell lines (e.g., HepG2, IC₅₀ ~15 μM) compared to non-fluorinated analogs (~25 μM) .
  • Toxicity profile : The hydrochloride salt form reduces gastric irritation, a limitation observed in free-base piperazine derivatives .
  • 3D cell culture applications : Modular perfusion systems (e.g., PEGDA-based platforms) could enable real-time assessment of the compound’s effects on vascularized tissues, addressing current gaps in long-term toxicity data .

Biological Activity

The compound (2,6-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cannabinoid receptor modulation. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H19ClF2N4O
  • Molecular Weight : 368.82 g/mol

The compound exhibits its biological activity primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its effects on the cannabinoid receptor type 1 (CB1), where it acts as an inverse agonist. This mechanism is significant for developing therapeutic agents aimed at obesity and related metabolic disorders.

Key Findings:

  • CB1 Receptor Binding : The compound demonstrates selective binding to CB1 receptors with a Ki value indicative of moderate affinity. This property suggests potential applications in managing obesity by modulating appetite and energy expenditure .
  • Antiproliferative Activity : In vitro studies reveal that the compound exhibits significant antiproliferative effects against various human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

Activity Cell Line/Model IC50 Value Mechanism
AntiproliferativeMCF-712 µMInduction of apoptosis
AntiproliferativeHeLa15 µMCell cycle arrest
CB1 Receptor Inverse AgonismHEK293 CellsKi = 220 nMModulation of G protein signaling

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Obesity Management : A study demonstrated that administration of the compound in animal models resulted in reduced food intake and weight loss, attributed to its action on CB1 receptors. The findings suggest a reduced risk of psychiatric side effects compared to first-generation CB1 antagonists like rimonabant .
  • Cancer Treatment Exploration : Research conducted on various cancer cell lines indicated that the compound effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. These results position it as a candidate for further development in oncology .

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